molecular formula C16H20BNO4 B12943012 5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate

5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate

Cat. No.: B12943012
M. Wt: 301.1 g/mol
InChI Key: RKYIXMPTLUOKNQ-UHFFFAOYSA-N
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Description

5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate is a boronate ester derivative featuring a cyano (-CN) substituent at the 5-position of the benzyl acetate backbone and a pinacol boronate group at the 2-position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the electron-withdrawing nature of the cyano group, which enhances the electrophilicity of the boron center . Its molecular formula is inferred as C₁₆H₁₉BNO₄ (exact weight pending experimental confirmation), distinguishing it from analogs with substituent variations.

Properties

Molecular Formula

C16H20BNO4

Molecular Weight

301.1 g/mol

IUPAC Name

[5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate

InChI

InChI=1S/C16H20BNO4/c1-11(19)20-10-13-8-12(9-18)6-7-14(13)17-21-15(2,3)16(4,5)22-17/h6-8H,10H2,1-5H3

InChI Key

RKYIXMPTLUOKNQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)COC(=O)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

This is the most common and reliable method for preparing aryl boronate esters, including the target compound or its close analogs.

  • Starting Materials:

    • Aryl bromide or iodide bearing the cyano substituent (e.g., 5-bromo-2-cyanobenzyl acetate or related derivatives)
    • Bis(pinacolato)diboron (B2pin2) as the boron source
  • Catalyst System:

    • Palladium complexes such as Pd(dppf)Cl2 (dppf = 1,1'-bis(diphenylphosphino)ferrocene) or Pd(PPh3)4
    • Base such as potassium acetate (KOAc) or potassium carbonate (K2CO3)
  • Solvent:

    • 1,4-Dioxane, sometimes mixed with dimethylformamide (DMF) or dichloromethane (DCM)
  • Reaction Conditions:

    • Heating at 80–100 °C under inert atmosphere (argon or nitrogen)
    • Reaction time: typically overnight (12–24 hours)
  • Workup and Purification:

    • Filtration through Celite to remove catalyst residues
    • Concentration under reduced pressure
    • Purification by flash chromatography on silica gel using hexane/ethyl acetate gradients

Example Data from Literature:

Parameter Details
Catalyst Pd(dppf)Cl2 (5–10 mol%)
Base KOAc (3 equiv)
Solvent 1,4-Dioxane (10 mL per 1 mmol substrate)
Temperature 100 °C
Time 12–16 hours
Yield 70–85% isolated yield

This method has been successfully applied to synthesize related compounds such as 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, which shares the boronate and cyano functionalities.

Direct C–H Borylation

An alternative approach involves direct borylation of the aromatic C–H bond adjacent to the cyano group using iridium catalysts and pinacolborane or B2pin2.

  • Catalyst: Iridium complexes such as [Ir(COD)(OMe)]2 with bipyridine ligands
  • Conditions: Mild heating (80–120 °C), often in solvents like cyclohexane or toluene
  • Advantages: Avoids the need for pre-functionalized aryl halides, potentially more atom-economical

However, this method requires careful control to achieve regioselectivity and is less commonly reported for benzyl acetate derivatives with cyano substituents.

Benzyl Acetate Formation

The benzyl acetate moiety can be introduced by acetylation of the corresponding benzyl alcohol intermediate.

  • Typical Procedure:
    • React benzyl alcohol derivative with acetic anhydride or acetyl chloride
    • Use a base such as pyridine or triethylamine to scavenge acid
    • Reaction at room temperature or mild heating
    • Purification by extraction and chromatography

This step is often performed after the installation of the boronate ester to avoid hydrolysis or transesterification under borylation conditions.

Representative Synthetic Route Summary

Step Reaction Type Reagents & Conditions Outcome
1 Aryl halide borylation Aryl bromide (with cyano), B2pin2, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 100 °C, 16 h Formation of aryl boronate ester
2 Benzyl alcohol acetylation Benzyl alcohol intermediate, Ac2O or AcCl, pyridine, RT Benzyl acetate formation
3 Purification Silica gel chromatography Pure 5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate

Research Findings and Notes

  • The palladium-catalyzed borylation is highly efficient and widely used for synthesizing boronate esters with cyano substituents, providing good yields and functional group tolerance.
  • The choice of base and solvent critically affects the yield and purity; potassium acetate in dioxane is preferred for smooth reactions.
  • Microwave-assisted borylation has been reported to reduce reaction times significantly, though scale-up requires careful optimization.
  • The boronate ester is sensitive to moisture; thus, reactions and purifications are conducted under inert atmosphere and anhydrous conditions.
  • The cyano group remains stable under borylation and acetylation conditions, allowing for sequential functionalization without protective groups.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield Range Notes
Pd-Catalyzed Miyaura Borylation Aryl bromide, B2pin2, Pd(dppf)Cl2, KOAc 100 °C, 12–16 h, inert atm. 70–85% Most common, reliable, scalable
Direct C–H Borylation Iridium catalyst, B2pin2 or pinacolborane 80–120 °C, inert atmosphere Moderate Regioselectivity challenges
Benzyl Alcohol Acetylation Ac2O or AcCl, pyridine or base RT to mild heating High Final step to install acetate group

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate depends on its specific application. In organic synthesis, the dioxaborolane ring acts as a boron source in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. In biological applications, the cyano group and benzyl acetate moiety may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following compounds share the benzyl acetate backbone with a pinacol boronate group but differ in substituent type and position:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Applications/Reactivity References
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate -F (5-position) C₁₅H₂₀BFO₄ 294.13 Cross-coupling reactions; fluorine's electron-withdrawing effect enhances stability but may reduce boron reactivity compared to -CN.
3-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate -NO₂ (3-position) C₁₅H₁₉BNO₆ ~325.1 (calc.) High reactivity in coupling due to nitro group's strong electron-withdrawing effect; potential use in explosives or agrochemical intermediates.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate -H (4-position) C₁₅H₂₁BO₄ 276.14 Discontinued due to stability issues; used in polymer precursors. Less reactive than cyano/nitro analogs.
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate -OCH₃ (2-position) C₁₅H₂₁BO₅ ~292.1 (calc.) Electron-donating methoxy group reduces boron reactivity; used in controlled-release polymeric systems (e.g., H₂O₂-sensitive vesicles).

Reactivity in Cross-Coupling Reactions

The cyano-substituted compound exhibits superior reactivity in Suzuki-Miyaura couplings compared to analogs with electron-donating groups (e.g., -OCH₃) due to the -CN group's strong electron-withdrawing nature, which polarizes the boron-carbon bond, facilitating transmetallation .

Stability and Handling

  • Cyano derivative: Enhanced stability under ambient conditions compared to nitro analogs, which may decompose due to nitro group sensitivity .
  • Fluoro derivative : High thermal and hydrolytic stability due to fluorine’s inertness, making it suitable for long-term storage .
  • 4-Position boronate (unsubstituted) : Discontinued commercially, likely due to hydrolysis susceptibility in aqueous environments .

Biological Activity

5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate (CAS No. 4376767) is a compound that has garnered interest in various fields due to its potential biological activities. This article provides a detailed overview of its biological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H21BO4. It features a dioxaborolane moiety which is known for its applications in medicinal chemistry and material science.

PropertyValue
Molecular Weight265.12 g/mol
AppearanceWhite to light yellow powder
Melting Point112 °C
Purity>98%

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborolane groups exhibit significant anticancer activity. For instance, a related compound demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Cell Line Studies : Research has shown that derivatives of dioxaborolane can inhibit the proliferation of cancer cells. For example:
    • IC50 Values : Some derivatives exhibited IC50 values as low as 0.56 µM against specific cancer lines, indicating potent antiproliferative effects .
    • Mechanism of Action : The compounds were noted to induce apoptosis through caspase activation and nuclear condensation in treated cells .

Enzyme Inhibition

Another aspect of the biological activity of this compound includes its potential as an enzyme inhibitor. Compounds with similar structures have been studied for their ability to inhibit various enzymes involved in metabolic pathways.

  • Example Enzymes : Inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) have been documented for related compounds . These enzymes are crucial in inflammatory pathways and cancer progression.

Study on Antiproliferative Activity

A study published in MDPI examined the antiproliferative effects of benzo[b]furan derivatives that include dioxaborolane groups. The findings highlighted:

  • Selectivity : Compounds showed higher selectivity against human aortic arterial endothelial cells compared to standard drugs like Combretastatin-A4.
  • Potency : The most active compounds demonstrated up to tenfold increased potency across several tested cell lines .

Safety Profile

Despite its promising biological activities, safety assessments reveal that this compound can exhibit toxicity under certain conditions:

Hazard TypeDescription
Acute ToxicityHarmful if swallowed or inhaled
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation

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